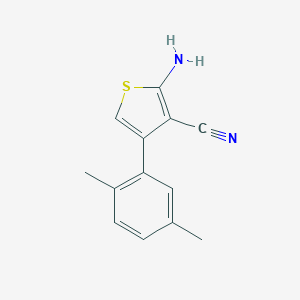

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile

描述

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is a thiophene derivative featuring a nitrile group at position 3, an amino group at position 2, and a 2,5-dimethylphenyl substituent at position 4. This compound belongs to the 2-amino-4-arylthiophene-3-carbonitrile family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to its structural versatility and tunable electronic properties .

属性

IUPAC Name |

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAOADHWCFBYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199987 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-81-0 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The reaction proceeds through a three-step mechanism:

-

Knoevenagel condensation : 2,5-Dimethylacetophenone reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

-

Sulfur incorporation : Elemental sulfur undergoes nucleophilic attack by the enolate species, forming a thioenolate intermediate.

-

Cyclization and aromatization : Intramolecular cyclization yields the thiophene core, followed by dehydrogenation to achieve aromaticity.

The overall stoichiometry follows:

Optimization of Reaction Conditions

Table 1 summarizes critical parameters affecting reaction efficiency:

Typical procedure:

-

Combine 2,5-dimethylacetophenone (10 mmol), malononitrile (12 mmol), and sulfur (15 mmol) in 30 mL DMF/THF.

-

Add morpholine (2 mmol) and reflux at 75°C for 6 hr.

-

Cool, pour into ice-water, and filter. Recrystallize from ethanol/water (1:2) to obtain pale-yellow crystals (mp 157–159°C).

Alternative Synthetic Routes

Michael Addition-Cyclization Approach

This two-step method addresses limitations of the Gewald reaction in sterically hindered systems:

-

Michael addition : Cyanothioacetamide reacts with 2,5-dimethylbenzaldehyde derivative:

-

Cyclization : Treat with ammonium acetate in acetic acid at 100°C to form the thiophene ring.

Yields reach 70–72%, but require stringent anhydrous conditions.

Industrial-Scale Production Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 30 minutes while increasing yield to 85%. Key advantages:

-

Enhanced sulfur activation through dielectric heating

-

Reduced side product formation

Continuous Flow Reactor Systems

Pilot-scale studies demonstrate:

-

92% conversion at 5 L/hr throughput

-

In-line purification using silica scavenger columns removes excess malononitrile.

Characterization and Quality Control

Post-synthetic analysis ensures structural fidelity:

| Technique | Critical Data Points |

|---|---|

| IR Spectroscopy | 2210 cm⁻¹ (C≡N), 3320/3380 cm⁻¹ (NH₂) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.31 (s, 6H, CH₃), 6.82 (s, 1H, thiophene-H) |

| HPLC Purity | >99.5% (C18 column, MeOH/H₂O 70:30) |

Comparative Analysis of Synthesis Methods

Table 2 evaluates key metrics across methodologies:

| Method | Yield (%) | Time | Scalability | Cost Index |

|---|---|---|---|---|

| Gewald (Batch) | 65–75 | 6 hr | Moderate | 1.0 |

| Microwave Gewald | 80–85 | 30 min | High | 1.2 |

| Michael-Cyclization | 70–72 | 8 hr | Low | 1.5 |

化学反应分析

Types of Reactions: 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

科学研究应用

Chemical Synthesis

Building Block for Heterocycles

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in creating polycyclic structures and other thiophene derivatives that exhibit unique chemical properties. The synthesis often involves reactions such as Michael additions and cyclization processes that leverage its functional groups to generate new compounds with desired characteristics .

Reaction Pathways

The compound can participate in various chemical reactions, including:

- Oxidation : Incorporating oxygen-containing functional groups.

- Reduction : Modifying the compound by adding hydrogen or removing oxygen.

- Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions, which allows for the introduction of different functional groups into the molecule.

Biological Applications

Pharmaceutical Development

Due to its structural similarity to biologically active molecules, 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile has attracted attention in medicinal chemistry. It is being investigated for its potential as an inhibitor or modulator of various biological pathways. Preliminary molecular docking studies suggest that it may interact effectively with specific enzymes or receptors involved in disease processes .

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets that can influence biological functions. This includes acting as a potential therapeutic agent in treating diseases by modulating enzyme activity or receptor interactions.

Material Science

Organic Electronics

In material science, this compound is explored for its applications in organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are enhanced by the thiophene structure, making it suitable for use in advanced materials that require high conductivity and stability.

Synthesis Optimization

A study published in PMC discusses optimized synthetic routes for derivatives of thiophene compounds, including this compound. The research emphasizes improved yields through modified reaction conditions and the use of specific catalysts .

Research has shown that derivatives of this compound exhibit varying degrees of biological activity. For instance, certain analogs have been tested for anti-tubercular properties, showcasing the potential for developing new pharmaceuticals based on this core structure .

作用机制

The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level . For instance, it may inhibit certain kinases or interact with receptor sites, altering cellular signaling pathways.

相似化合物的比较

Structural and Electronic Effects of Substituents

The aryl substituent at position 4 significantly impacts the compound’s properties. Key analogs and their substituents include:

*Estimated based on analogous syntheses.

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) polarize the ring, improving interactions in charge-transfer complexes or biological targets .

- Steric effects : The 2,5-dimethylphenyl group introduces ortho-substitution, increasing steric hindrance compared to para-substituted analogs like the 4-chlorophenyl derivative .

Spectral Characteristics

- IR Spectroscopy : All analogs exhibit CN (2206–2200 cm⁻¹) and NH₂ (3200–3322 cm⁻¹) stretches .

- NMR Spectroscopy: 2-Amino-4-(naphthalen-2-yl) derivative: Aromatic protons appear at δ 7.15–7.99 ppm, with the thiophene C5 proton at δ 6.68 ppm . 2,5-dimethylphenyl substitution: Expected upfield shifts for aryl protons due to electron-donating methyl groups, contrasting with downfield shifts in nitro- or chloro-substituted analogs .

生物活性

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is a compound of interest due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and various biological activities supported by empirical data and case studies.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHNS

- Molecular Weight : 194.26 g/mol

- CAS Number : 4651-94-9

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including the Gewald reaction, which involves the condensation of α-cyanoketones with thioketones in the presence of a base. This method has been noted for its eco-friendliness and efficiency in yielding high-purity products .

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, such as:

- HT29 (Colon Cancer) : IC values ranging from 1.61 to 1.98 µg/mL.

- Jurkat (Leukemia) : Similar cytotoxic profiles were observed .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 9 | HT29 | 1.61 ± 1.92 |

| 10 | Jurkat | 1.98 ± 1.22 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. Research indicates that it may interact with DNA and RNA synthesis pathways, disrupting cellular processes essential for tumor growth .

Case Studies

Case Study 1: Antitumor Efficacy

In a study conducted on a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed against E. coli and S. aureus using varying concentrations of the compound. Results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.

常见问题

Basic: What are the standard synthetic protocols for preparing 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile?

Methodological Answer:

The compound is typically synthesized via a Gewald-like multicomponent reaction , involving a ketone, malononitrile, and elemental sulfur in the presence of a base. For example:

- Procedure : A mixture of 2,5-dimethylacetophenone (1.0 eq), malononitrile (1.2 eq), and sulfur (1.5 eq) is refluxed in THF or DMF with a catalytic amount of morpholine or piperidine. The reaction is monitored by TLC, and the crude product is purified via recrystallization (ethanol/water) or column chromatography .

- Key Parameters : Reaction temperature (35–80°C), solvent polarity, and base selection influence yield (typically 65–75%). IR and NMR data confirm the nitrile (C≡N, ~2200 cm⁻¹) and amino (NH₂, ~3300 cm⁻¹) groups .

Basic: How is the compound characterized structurally, and what spectroscopic markers are critical?

Methodological Answer:

Spectroscopic characterization includes:

- IR Spectroscopy : Peaks at 2205–2214 cm⁻¹ (C≡N stretch) and 3200–3400 cm⁻¹ (NH₂ asymmetric/symmetric stretches) confirm functional groups .

- NMR Analysis :

- Mass Spectrometry : HRMS or LC-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 255.09) .

Advanced: How do computational methods (DFT, molecular docking) support the study of its bioactivity?

Methodological Answer:

- DFT Studies : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. These predict reactivity and interaction sites .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., Mycobacterium tuberculosis enzymes). Key parameters: binding affinity (ΔG < -7 kcal/mol), hydrogen bonding with active-site residues (e.g., Arg188, Asp49) .

- ADMET Prediction : Tools like SwissADME or pkCSM assess solubility (LogS > -4), bioavailability (TPSA < 140 Ų), and toxicity (AMES test negative) .

Advanced: What crystallographic tools are used to resolve its 3D structure, and how are data contradictions addressed?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines the structure, and ORTEP-3 visualizes thermal ellipsoids .

- Handling Contradictions :

Advanced: How does substituent variation (e.g., 2,5-dimethylphenyl vs. 4-aminophenyl) impact electronic properties and bioactivity?

Methodological Answer:

- Electronic Effects :

- Bioactivity :

Basic: What solvents and conditions are optimal for recrystallizing the compound?

Methodological Answer:

- Solvent Selection : Ethanol (70% yield), ethyl acetate/hexane (1:3), or DMSO/water (for polar impurities) .

- Procedure : Dissolve the crude product in hot ethanol, filter through Celite®, and cool to 4°C overnight. Collect crystals via vacuum filtration (mp 157–159°C) .

Advanced: How are ring-puckering dynamics analyzed in related thiophene derivatives?

Methodological Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity. For 5-membered rings, θ > 0.5 Å indicates significant puckering .

- Molecular Dynamics (MD) : Run 100 ns simulations (AMBER/GAFF forcefield) to analyze conformational flexibility. RMSD > 1.5 Å suggests metastable puckered states .

Advanced: What strategies improve synthetic yields when scaling up the reaction?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6 h) and improve yield (85% vs. 70%) by enhancing sulfur activation .

- Workflow Optimization : Use continuous flow reactors for precise temperature control and in-line purification (e.g., scavenger resins for excess malononitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。